molecular formula C7H6F2O3S B2945714 5-(Difluoromethyl)-3-methoxythiophene-2-carboxylic acid CAS No. 2248347-04-6

5-(Difluoromethyl)-3-methoxythiophene-2-carboxylic acid

Cat. No.: B2945714
CAS No.: 2248347-04-6
M. Wt: 208.18
InChI Key: NXBMNNDCVYACIL-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-3-methoxythiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with difluoromethyl, methoxy, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-3-methoxythiophene-2-carboxylic acid typically involves the introduction of the difluoromethyl group onto a thiophene ring. One common method is the difluoromethylation of thiophene derivatives using difluorocarbene reagents. The reaction conditions often involve the use of metal catalysts such as copper or nickel to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-3-methoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated thiophene derivatives .

Scientific Research Applications

5-(Difluoromethyl)-3-methoxythiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-3-methoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The methoxy and carboxylic acid groups contribute to the compound’s overall stability and solubility, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-3-methoxythiophene-2-carboxylic acid
  • 5-(Difluoromethyl)-2-thiophenecarboxylic acid
  • 3-Methoxy-2-thiophenecarboxylic acid

Uniqueness

5-(Difluoromethyl)-3-methoxythiophene-2-carboxylic acid is unique due to the presence of both difluoromethyl and methoxy groups on the thiophene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(difluoromethyl)-3-methoxythiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O3S/c1-12-3-2-4(6(8)9)13-5(3)7(10)11/h2,6H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBMNNDCVYACIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=C1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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